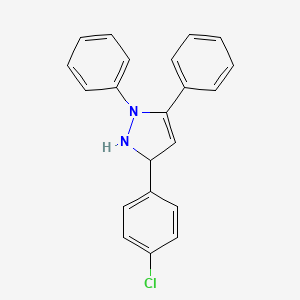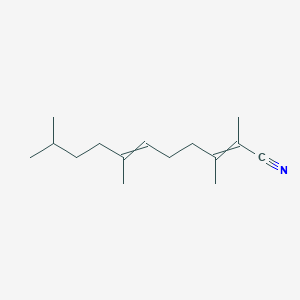![molecular formula C14H23O2Si B14488065 Diethyl[3-(2-methoxyphenoxy)propyl]silyl CAS No. 64483-04-1](/img/structure/B14488065.png)
Diethyl[3-(2-methoxyphenoxy)propyl]silyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl[3-(2-methoxyphenoxy)propyl]silyl is a chemical compound that belongs to the class of silyl ethers. Silyl ethers are widely used in organic chemistry as protecting groups for alcohols due to their stability and ease of removal under mild conditions. This compound is characterized by the presence of a silyl group attached to a propyl chain, which is further connected to a methoxyphenoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl[3-(2-methoxyphenoxy)propyl]silyl typically involves the reaction of diethylsilyl chloride with 3-(2-methoxyphenoxy)propyl alcohol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Diethylsilyl chloride+3-(2-methoxyphenoxy)propyl alcohol→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl[3-(2-methoxyphenoxy)propyl]silyl can undergo various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the cleavage of the silyl ether bond.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peroxyacids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents can be employed.
Substitution: Halogenating agents such as bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohols and silanes.
Substitution: Various substituted silyl ethers.
Aplicaciones Científicas De Investigación
Diethyl[3-(2-methoxyphenoxy)propyl]silyl has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of Diethyl[3-(2-methoxyphenoxy)propyl]silyl involves the formation of stable silyl ether bonds with alcohols. This protects the alcohol group from unwanted reactions during synthetic processes. The silyl group can be selectively removed under mild acidic or basic conditions, revealing the free alcohol group for further reactions.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl ethers: Commonly used protecting groups with similar stability but different steric properties.
Tert-butyldimethylsilyl ethers: Offer greater steric hindrance and stability compared to diethylsilyl ethers.
Triisopropylsilyl ethers: Provide enhanced protection due to their bulky nature.
Uniqueness
Diethyl[3-(2-methoxyphenoxy)propyl]silyl is unique due to its specific structural features, which combine the stability of the silyl ether with the functional versatility of the methoxyphenoxy group. This makes it particularly useful in applications requiring selective protection and deprotection of alcohols.
Propiedades
Número CAS |
64483-04-1 |
|---|---|
Fórmula molecular |
C14H23O2Si |
Peso molecular |
251.42 g/mol |
InChI |
InChI=1S/C14H23O2Si/c1-4-17(5-2)12-8-11-16-14-10-7-6-9-13(14)15-3/h6-7,9-10H,4-5,8,11-12H2,1-3H3 |
Clave InChI |
OGLAPCADHUEKCU-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)CCCOC1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]-](/img/structure/B14487985.png)
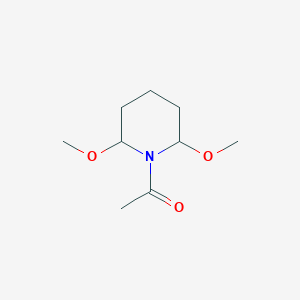
![Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate](/img/structure/B14487988.png)
![6,6-Dimethyl-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14487993.png)
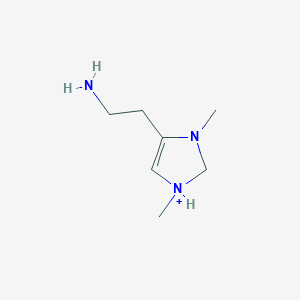

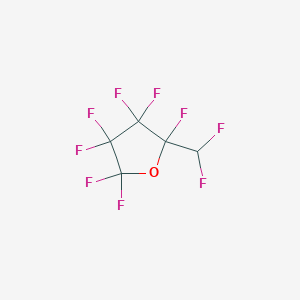
![2-Phenyl-5-{2-[4-(2-phenylethenyl)phenyl]ethenyl}-1,3,4-oxadiazole](/img/structure/B14488006.png)
![2,2'-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14488009.png)

![Ethyl (2E)-[(2,6-diethylphenyl)imino]acetate](/img/structure/B14488024.png)
